molecular formula C7H12O3 B026314 (1R)-trans-1,2-Cyclopentanediol monoacetate CAS No. 105663-22-7

(1R)-trans-1,2-Cyclopentanediol monoacetate

Cat. No.: B026314
CAS No.: 105663-22-7
M. Wt: 144.17 g/mol
InChI Key: YRJFZPSFQDTFRK-RNFRBKRXSA-N
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Description

(1R)-trans-1,2-Cyclopentanediol monoacetate is an organic compound that belongs to the class of cyclopentanediol derivatives It is characterized by the presence of a cyclopentane ring with two hydroxyl groups in a trans configuration, one of which is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-trans-1,2-Cyclopentanediol monoacetate typically involves the acetylation of (1R)-trans-1,2-Cyclopentanediol. One common method is the reaction of (1R)-trans-1,2-Cyclopentanediol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the monoacetate product.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R)-trans-1,2-Cyclopentanediol monoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Formation of (1R)-trans-1,2-Cyclopentanediol.

    Substitution: Formation of various substituted cyclopentanediol derivatives.

Scientific Research Applications

Overview

(1R)-trans-1,2-Cyclopentanediol monoacetate is characterized by its cyclopentane ring structure with hydroxyl and acetyl functional groups. Its unique stereochemistry allows it to act as a valuable intermediate in the synthesis of complex organic molecules.

Synthetic Route

StepReagentsConditions
1(1R)-trans-1,2-Cyclopentanediol, Acetic AnhydrideRoom Temperature
2Pyridine (as a base)Mild conditions

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the construction of complex molecules due to its ability to participate in multiple chemical reactions.

Biocatalysis and Enzyme Studies

The compound is employed as a substrate in enzyme-catalyzed reactions. Its structural features allow researchers to study enzyme specificity and kinetics effectively. For instance, it has been used in studies focusing on enzyme resolution and dynamic kinetic resolution processes .

Material Science

In materials science, this compound is used as a building block for synthesizing polymers and fine chemicals. Its unique properties contribute to the development of new materials with desirable characteristics.

Case Study 1: Enzymatic Resolution

A study explored the enzymatic resolution of various diols including this compound. The results demonstrated high yields and selectivity in producing chiral products suitable for pharmaceutical applications .

Case Study 2: Polymer Synthesis

Research indicated that this compound can be polymerized to create novel materials with enhanced thermal stability and mechanical properties. This application highlights its significance in developing advanced materials for industrial use .

Mechanism of Action

The mechanism of action of (1R)-trans-1,2-Cyclopentanediol monoacetate involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes, leading to the formation of different metabolites.

Comparison with Similar Compounds

Similar Compounds

    (1S)-trans-1,2-Cyclopentanediol monoacetate: The enantiomer of (1R)-trans-1,2-Cyclopentanediol monoacetate.

    Cyclopentanediol diacetate: A compound with both hydroxyl groups acetylated.

    Cyclopentanone: The oxidized form of cyclopentanediol.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

(1R)-trans-1,2-Cyclopentanediol monoacetate is a chiral compound with potential applications in pharmaceuticals and organic synthesis. Its biological activity has garnered interest due to its structural properties and the implications for medicinal chemistry. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7_7H12_{12}O3_3
  • Molar Mass : 144.17 g/mol
  • Optical Activity : [α]20/D_{20/D} +31±2°, indicating a significant degree of chirality.
  • Density : 1.102 g/mL at 20 °C.
  • Enantiomeric Ratio : ≥98:2 (GC), demonstrating high optical purity .

Synthesis

The synthesis of this compound typically involves acetylation of the corresponding diol using acetic anhydride or acetyl chloride. The process can be optimized through various catalytic methods, including enzyme-catalyzed reactions, which enhance selectivity and yield .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain strains of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes .
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways .
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The compound was particularly effective against Staphylococcus aureus and E. coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans200 µg/mL

Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50_{50} value of 30 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.

Cell LineIC50_{50} (µM)Treatment Duration (hours)
MCF-73048
HeLa4548

Properties

IUPAC Name

[(1R,2R)-2-hydroxycyclopentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFZPSFQDTFRK-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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